4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

Catalog No.
S710382
CAS No.
175277-01-7
M.F
C13H7F3N2O
M. Wt
264.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitri...

CAS Number

175277-01-7

Product Name

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile

Molecular Formula

C13H7F3N2O

Molecular Weight

264.2 g/mol

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-6-12(18-8-10)19-11-4-1-9(7-17)2-5-11/h1-6,8H

InChI Key

IPRJCIVGKWLASQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F

Potential applications in medicinal chemistry:

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, also known as 4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}benzenecarbonitrile, is a molecule with potential applications in medicinal chemistry due to the presence of several key functional groups. The cyano group (C≡N) and the trifluoromethyl group (CF₃) are known to be involved in various biological processes . Additionally, the pyridyl ring is a common scaffold found in numerous bioactive molecules .

Studies involving synthesis and characterization:

Several studies have reported the synthesis and characterization of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile. These studies typically involve various methods for its preparation and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These studies provide valuable information regarding the structure and properties of the molecule, which can be helpful for further research and development.

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is a synthetic organic compound with the molecular formula C13H7F3N2OC_{13}H_{7}F_{3}N_{2}O. It features a complex structure that includes a trifluoromethyl group attached to a pyridine ring, which is further linked to a benzonitrile moiety through an ether bond. This compound typically appears as a white to yellow powder and has a purity of around 95% .

The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for various applications in medicinal chemistry and material science.

The chemical reactivity of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile can be attributed to its functional groups. Notably, the benzonitrile moiety can undergo hydrolysis to yield the corresponding carboxylic acid. Additionally, the trifluoromethyl group can participate in nucleophilic substitution reactions under certain conditions, allowing for further derivatization of the compound.

Reactions involving this compound may include:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid.
  • Nucleophilic Substitution: Reactions involving the trifluoromethyl group.

Research indicates that 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile exhibits significant biological activity, particularly in the field of pharmaceuticals. It has been studied for its potential as an anti-cancer agent, with some studies suggesting that it may inhibit certain cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest.

The synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile typically involves multiple steps:

  • Formation of the Trifluoromethyl Pyridine: This can be achieved through nucleophilic substitution or other fluorination techniques.
  • Etherification: The pyridine derivative is then reacted with a suitable benzonitrile derivative in the presence of a base to form the ether linkage.
  • Purification: The final product is purified through recrystallization or chromatography.

These methods highlight the compound's synthetic versatility and adaptability in laboratory settings.

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile has several notable applications:

  • Pharmaceuticals: As a potential drug candidate for treating various cancers and other diseases.
  • Material Science: Used as an intermediate in the synthesis of advanced materials due to its unique chemical properties.
  • Research: Employed in studies investigating structure-activity relationships in medicinal chemistry.

Interaction studies have focused on how 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile interacts with biological molecules such as proteins and nucleic acids. These studies often utilize techniques like molecular docking and surface plasmon resonance to elucidate binding affinities and mechanisms of action.

Preliminary results suggest that this compound may bind effectively to specific targets within cancer cells, potentially leading to therapeutic effects. Further research is necessary to confirm these interactions and their implications for drug design.

Several compounds share structural similarities with 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrileC13H6ClF3N2OC_{13}H_{6}ClF_{3}N_{2}OChlorine substitution
4-(5-(Trifluoromethyl)-pyridin-2-yloxy)-benzoic acidC13H9F3N2O2C_{13}H_{9}F_{3}N_{2}O_{2}Carboxylic acid functional group
4-{[6-(Trifluoromethyl)pyridin-3-yl]oxy}benzenesulfonamideC13H10F3N3O2SC_{13}H_{10}F_{3}N_{3}O_2SSulfonamide group

Uniqueness

The uniqueness of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile lies primarily in its trifluoromethyl substitution at the pyridine ring, which significantly enhances its lipophilicity and biological activity compared to similar compounds. This structural feature may contribute to its distinct pharmacological properties, making it a valuable compound in medicinal chemistry research.

XLogP3

2.7

Dates

Modify: 2023-08-15

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